AVJ16

IGF2BP1 binding affinity SAR optimization

AVJ16 offers 12-fold higher IGF2BP1 affinity vs. 7773 and unique KH34 di-domain targeting. Validated for in vivo tumor inhibition and reversing ABCB1-mediated chemoresistance, it delivers unmatched specificity for IGF2BP1-null cell assays. Select for reproducible, high-confidence oncology research.

Molecular Formula C28H27N3O4
Molecular Weight 469.5 g/mol
Cat. No. B10830104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVJ16
Molecular FormulaC28H27N3O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C6=CC=CC=C6C=C5CO
InChIInChI=1S/C28H27N3O4/c32-18-24-15-22-3-1-2-4-25(22)31(24)17-20-5-7-21(8-6-20)28(33)30-13-11-29(12-14-30)23-9-10-26-27(16-23)35-19-34-26/h1-10,15-16,32H,11-14,17-19H2
InChIKeySBMDRXUGWAAAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AVJ16: A High-Affinity IGF2BP1 Inhibitor with Quantified Selectivity for Cancer Cell Migration Studies


AVJ16 (CAS 2775241-92-2) is a small molecule inhibitor that specifically targets the insulin-like growth factor 2 mRNA binding protein 1 (IGF2BP1), an oncofetal RNA-binding protein overexpressed in numerous aggressive cancers [1]. With a molecular weight of 469.53 g/mol and the IUPAC name (4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)(4-((2-(hydroxymethyl)-1H-indol-1-yl)methyl)phenyl)methanone , AVJ16 was derived via structure–activity relationship (SAR) optimization from the lead compound 7773 and exhibits a 12-fold improvement in IGF2BP1 binding affinity [2]. Its primary mechanism involves direct binding to a hydrophobic pocket at the KH34 di-domain interface, thereby preventing IGF2BP1 from associating with its oncogenic mRNA targets including KRAS, c-Myc, and β-TrCP1 [3].

Why AVJ16 Cannot Be Simply Replaced by Other IGF2BP1 Inhibitors: Evidence of Divergent Binding Modes and Functional Outcomes


Despite the existence of multiple small molecules reported to target IGF2BP1, direct substitution is not scientifically justified due to marked differences in binding site topology, mechanism of action, and target engagement affinity. AVJ16 binds specifically to a hydrophobic cleft at the KH34 di-domain interface—a region distinct from the KH1–2 domain targeted by covalent inhibitor Cucurbitacin B (CuB) and from the yet-undefined binding site of BTYNB [1][2]. This differential binding mode translates into a >12-fold higher affinity compared to its structural progenitor 7773 (Kd: 1.4 µM vs 17 µM) [3]. Furthermore, AVJ16 has been validated to be IGF2BP1-specific, showing no effect on cell lines that express little or no IGF2BP1 protein, a selectivity profile not universally demonstrated across the inhibitor class [4]. Consequently, even minor structural deviations among analogs can yield substantial disparities in cellular potency, target engagement, and downstream pathway modulation, rendering AVJ16 irreplaceable for experiments requiring precise and reproducible IGF2BP1 blockade.

AVJ16 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence Against Key IGF2BP1 Inhibitors


AVJ16 Demonstrates a 12-Fold Improvement in Binding Affinity Over the Parent Lead Compound 7773

Direct comparative binding studies show that AVJ16 binds to recombinant IGF2BP1 with a dissociation constant (Kd) of 1.4 µM, representing a 12-fold enhancement in binding efficiency relative to the parent lead compound 7773 (Kd = 17 µM) [1]. This head-to-head comparison was conducted under identical in vitro conditions, confirming that the SAR-driven optimization of 7773 successfully yielded a derivative with markedly improved target engagement.

IGF2BP1 binding affinity SAR optimization

AVJ16 Exhibits Sub-Micromolar Cellular Activity in Wound Healing Migration Assays

In H1299 lung adenocarcinoma cells which express high endogenous levels of IGF2BP1, AVJ16 inhibits wound healing with an IC50 of 0.7 µM . While no direct head-to-head wound healing IC50 data are available for 7773, cross-study comparison of functional inhibition reveals that 7773 displays an IC50 of 30.45 µM for inhibiting IGF2BP1 binding to Kras RNA [1]. The >40-fold lower concentration required for AVJ16 to achieve cellular functional inhibition underscores its superior potency in a disease-relevant phenotypic assay.

cell migration IGF2BP1 H1299

AVJ16 Is IGF2BP1-Specific and Inactive in Cells Lacking Target Expression

A critical differentiation point is the demonstration that AVJ16 exerts no functional effect on cell lines expressing little or no IGF2BP1 protein [1]. This selectivity contrasts with reports on other IGF2BP1 inhibitors such as CuB, which acts as a covalent allosteric modifier with potential off-target toxicity [2], and BTYNB, whose selectivity profile across the IGF2BP paralog family (IGF2BP1/2/3) is less well defined [3]. The explicit negative control data provided for AVJ16 strengthen the interpretation that observed anti-tumor effects are truly on-target.

selectivity IGF2BP1 target validation

AVJ16 Suppresses Tumor Growth In Vivo in a Syngeneic Lung Adenocarcinoma Xenograft Model

Intraperitoneal injection of AVJ16 in mice bearing syngeneic LUAD xenografts significantly prevented tumor growth compared to vehicle control [1]. In contrast, in vivo efficacy data for other IGF2BP1 tool compounds such as BTYNB and A11 remain sparse or unpublished, limiting their translational utility [2]. CuB has demonstrated in vivo anti-HCC effects but is associated with inherent toxicity due to its covalent mechanism [3]. The availability of robust in vivo validation for AVJ16 provides confidence for researchers seeking a compound with demonstrated systemic activity.

in vivo xenograft LUAD

AVJ16 Alleviates ABCB1-Mediated Doxorubicin Chemoresistance in Multidrug-Resistant Cancer Models

Functional assays demonstrate that treatment with AVJ16 alleviates ABCB1-mediated resistance to doxorubicin in cancer cells, an effect that parallels IGF2BP1 knockdown [1]. While no direct comparative data exist for other IGF2BP1 inhibitors in this specific context, the literature indicates that IGF2BP1 regulates ABCB1 expression via m6A-dependent mechanisms [2]. This positions AVJ16 as a unique tool for exploring IGF2BP1's role in multidrug resistance, a niche application not yet established for alternative inhibitors such as BTYNB or CuB.

chemoresistance ABCB1 IGF2BP1

AVJ16 Optimal Use Cases in IGF2BP1-Driven Cancer Research


IGF2BP1 Target Engagement and Mechanistic Validation Studies

AVJ16's 12-fold binding affinity improvement over 7773 (Kd = 1.4 µM vs 17 µM) and its validated on-target specificity in IGF2BP1-null cells make it the superior choice for experiments requiring unambiguous target engagement [1][2]. Its well-defined binding site at the KH34 di-domain interface provides a clear mechanistic anchor for interpreting downstream RNA and protein expression changes.

Cell Migration and Metastasis-Focused Phenotypic Screening

With an IC50 of 0.7 µM in H1299 wound healing assays, AVJ16 offers potent inhibition of cancer cell migration at sub-micromolar concentrations, enabling phenotypic screens where other IGF2BP1 inhibitors may require concentrations exceeding 30 µM to achieve comparable functional effects [1][2]. This reduces the risk of off-target cytotoxicity and enhances assay robustness.

In Vivo Lung Adenocarcinoma Xenograft Studies

The demonstration of significant tumor growth prevention in syngeneic LUAD xenograft models following intraperitoneal AVJ16 administration establishes its utility for preclinical in vivo oncology studies, a level of validation not yet broadly reported for comparator compounds like BTYNB or A11 [1][2].

Multidrug Resistance and Chemosensitization Research

AVJ16 has been shown to alleviate ABCB1-mediated doxorubicin resistance, phenocopying IGF2BP1 knockdown. This positions it as a valuable tool for investigating IGF2BP1's role in multidrug resistance and for evaluating combination strategies with conventional chemotherapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for AVJ16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.